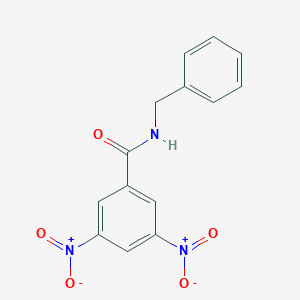

N-benzyl-3,5-dinitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-14(15-9-10-4-2-1-3-5-10)11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLMVWNXNBFJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401675 | |

| Record name | N-benzyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-98-0 | |

| Record name | 3,5-Dinitro-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-benzyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-3,5-DINITRO-BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: A New Paradigm in Antitubercular Drug Discovery

An In-Depth Technical Guide on the Core Mechanism of Action: N-benzyl-3,5-dinitrobenzamide as a Potent Antitubercular Agent

The global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent development of novel therapeutics with unique mechanisms of action.[1] Emerging from the chemical scaffold of advanced clinical candidates like PBTZ169, the N-benzyl-3,5-dinitrobenzamide series represents a promising class of antitubercular agents.[1][2] These compounds have demonstrated remarkable potency against both drug-sensitive and resistant Mtb strains.[1][2] This guide provides a detailed, evidence-based exploration of the core mechanism of action, elucidating how these molecules function as sophisticated prodrugs that, upon activation, cripple a critical enzyme in the mycobacterial cell wall synthesis pathway.

Part 1: The Molecular Achilles' Heel: DprE1 in Mycobacterial Cell Wall Synthesis

The resilience of Mycobacterium tuberculosis is largely attributable to its complex, lipid-rich cell wall. A key component of this protective barrier is arabinogalactan, a polymer essential for mycobacterial viability. The synthesis of arabinogalactan relies on a single source of arabinose residues: decaprenyl-phospho-d-arabinofuranose (DPA).[3]

The enzyme responsible for a crucial step in DPA synthesis is decaprenylphosphoryl-β-D-ribose 2'-epimerase, or DprE1.[3][4] DprE1 is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) into DPA.[3] Its essentiality for the bacterium and absence in humans make DprE1 an exceptionally vulnerable and highly attractive target for therapeutic intervention. Inhibition of DprE1 effectively halts the construction of the cell wall, leading to bacterial death.

Caption: Role of DprE1 in the mycobacterial cell wall synthesis pathway.

Part 2: The Prodrug Activation Cascade: A Requirement for Activity

N-benzyl-3,5-dinitrobenzamides are not directly active compounds; they are prodrugs that require intracellular reductive activation to exert their bactericidal effect.[5] This activation is a critical step, transforming the inert parent molecule into a potent inhibitor.

The key to this transformation lies in the 3,5-dinitrobenzyl moiety. Structure-activity relationship (SAR) studies have definitively shown that the 3,5-dinitrophenyl arrangement is superior for antimycobacterial activity compared to other isomers, such as the 2,4-dinitro or 2,6-dinitro analogues, which are largely inactive.[5] The two nitro groups are essential for the compound's high potency.[6]

This activation is mediated by the deazaflavin (F420)-dependent nitroreductase (Ddn), an enzyme encoded by the gene rv3547 in Mtb.[5] Ddn utilizes the reduced cofactor F420H2 to reduce the nitro groups on the benzamide, generating a reactive species capable of targeting DprE1.[3][6] The causality is clear: without this specific reductive machinery, the compound remains inert. This has been validated experimentally, as Mtb mutants with deficiencies in the F420 biosynthesis pathway (fbiC) or in the Ddn enzyme itself exhibit significantly diminished susceptibility to these compounds.[5]

Caption: Reductive activation pathway of N-benzyl-3,5-dinitrobenzamide.

Part 3: The Inhibitory Strike: Covalent Modification of DprE1

Once activated, the reactive metabolite of N-benzyl-3,5-dinitrobenzamide proceeds to inhibit DprE1. The proposed mechanism of action, supported by computational docking studies, involves the covalent modification of a critical cysteine residue (Cys387) within the enzyme's active site.[3]

Docking analyses predict that the activated inhibitor positions itself in the active site such that one of its reduced nitro groups is in close proximity to both the FAD cofactor and the sulfur atom of Cys387.[3] The mechanism proceeds via the activation of the nitro group by the reduced FAD cofactor (FADH2), which facilitates a nucleophilic attack from the Cys387 thiol, forming an irreversible covalent bond.[3] This covalent adduct effectively and permanently inactivates the DprE1 enzyme, halting DPA synthesis and leading to the collapse of cell wall production.

Caption: Covalent modification of Cys387 in the DprE1 active site.

Part 4: Experimental Validation and Methodologies

A robust understanding of the mechanism of action relies on a self-validating system of experiments, from whole-cell activity to target engagement.

Whole-Cell Activity Assessment

-

Causality: The primary screen for any potential antibiotic is to determine its ability to inhibit bacterial growth. This holistic assessment confirms that the compound can penetrate the complex mycobacterial cell wall, remain stable intracellularly, be activated by the cellular machinery, and reach its target at a sufficient concentration to exert a bactericidal or bacteriostatic effect.

-

Protocol: Microplate Alamar Blue Assay (MABA) This assay is a standard, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1]

-

Preparation: A 96-well microplate is prepared with serial dilutions of the test compound (e.g., N-benzyl-3,5-dinitrobenzamide) in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9).

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv (or a resistant strain). Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Assay Development: A freshly prepared solution of Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.

-

Readout: In viable, respiring bacteria, the blue resazurin component of Alamar Blue is reduced to the pink resorufin. The color change is assessed visually or quantified using a spectrophotometer.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., >90% reduction in fluorescence), indicating growth inhibition.[1]

-

-

Data Presentation: In Vitro Activity of Lead Compounds

| Compound | Target | Mtb H37Rv MIC (μg/mL)[1][2] | MDR Strain MIC (μg/mL)[1][2] |

| D5 | DprE1 | 0.0625 | < 0.016–0.125 |

| D6 | DprE1 | 0.0625 | < 0.016–0.125 |

| D7 | DprE1 | 0.0625 | < 0.016–0.125 |

| D12 | DprE1 | 0.0625 | < 0.016–0.125 |

| Isoniazid | InhA | 0.0781 | > 10 |

| Rifampicin | RpoB | 0.0781 | > 50 |

Elucidating the Activation Pathway

-

Causality: To validate the hypothesis that N-benzyl-3,5-dinitrobenzamide is a prodrug activated by the Ddn nitroreductase, it is essential to demonstrate a loss of activity in bacterial strains that lack this specific enzyme. If the compound's efficacy is dependent on Ddn, its MIC against a Ddn-knockout mutant should be significantly higher than against the wild-type strain.

-

Experimental Workflow: Mutant Susceptibility Testing

Caption: Workflow for confirming Ddn-dependent prodrug activation.

Part 5: Structure-Activity Insights and Lead Optimization

The development of potent N-benzyl-3,5-dinitrobenzamides has been guided by extensive SAR studies. These investigations provide a logical framework for future drug design.[7]

-

The Dinitrobenzamide Core: As established, the 3,5-dinitro substitution is non-negotiable for potent activity, as it is required for efficient reductive activation by Ddn.[5]

-

The N-benzyl Moiety: Modifications to the benzyl group have been explored to fine-tune the compound's properties. Substitutions at the para-position of the benzene ring can significantly impact activity and pharmacokinetic profiles, with certain analogs like D6 showing an improved profile over the parent compound PBTZ169.[1]

-

Lipophilicity: A parabolic relationship between lipophilicity and activity has been observed. Compounds with intermediate lipophilicity tend to exhibit the best activity, likely reflecting a balance between membrane permeability and aqueous solubility required for biological assays and target engagement.[4]

Conclusion

The mechanism of action for N-benzyl-3,5-dinitrobenzamide is a multi-step process characteristic of a highly evolved prodrug strategy. The compound crosses the mycobacterial cell wall, undergoes specific intracellular activation by the Ddn nitroreductase, and the resulting reactive species covalently modifies and inactivates DprE1, a critical enzyme for cell wall synthesis. This detailed understanding provides a solid foundation for the rational design of next-generation antitubercular agents based on this promising chemical scaffold, offering a new avenue in the fight against tuberculosis.[1][7]

References

-

2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn). (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., Wang, B., Wang, H., Geng, Y., Liu, M., Guo, H., & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741–745. Retrieved January 25, 2026, from [Link]

-

Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2023). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 16(5), 738. Retrieved January 25, 2026, from [Link]

-

Pais, J. P., Magalhães, M., Antoniuk, O., Barbosa, I., Freire, R., Pires, D., Valente, E., Testa, B., Anes, E., & Constantino, L. (2023). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. International Journal of Molecular Sciences, 24(23), 16999. Retrieved January 25, 2026, from [Link]

-

Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., Wang, B., Wang, H., Geng, Y., Liu, M., Guo, H., & Lu, Y. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(7), 741-745. Retrieved January 25, 2026, from [Link]

-

Chavda, S., et al. (2023). Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway. ACS Infectious Diseases. Retrieved January 25, 2026, from [Link]

-

Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., Rajput, V. S., Rani, C., Chib, R., Mehra, R., Sharma, S., & Abid, M. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(5), 521–527. Retrieved January 25, 2026, from [Link]

Sources

- 1. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides | MDPI [mdpi.com]

- 5. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Structure-Activity Relationship of N-benzyl-3,5-dinitrobenzamides: A Technical Guide for Drug Discovery Professionals

Introduction: The Imperative for Novel Antimycobacterials

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel therapeutic agents with unique mechanisms of action. Among the promising new chemical entities are nitroaromatic compounds, which have demonstrated potent antimycobacterial effects. This guide focuses on a specific, promising subclass: N-benzyl-3,5-dinitrobenzamides. These compounds have emerged from the structural evolution of potent antitubercular agents like PBTZ169 and are distinguished by their significant in vitro activity against both drug-sensitive and drug-resistant Mtb strains.[1][2][3]

This document provides a comprehensive analysis of the structure-activity relationships (SAR) of N-benzyl-3,5-dinitrobenzamides, offering field-proven insights into the chemical features governing their biological activity. We will delve into the mechanistic underpinnings of their action, present detailed experimental protocols for their synthesis and evaluation, and summarize key quantitative data to guide future drug discovery efforts in this area.

The Molecular Blueprint: Core Scaffold and Key Pharmacophoric Features

The fundamental structure of the N-benzyl-3,5-dinitrobenzamide scaffold consists of a 3,5-dinitrobenzoyl group connected to a benzylamine moiety via an amide linkage. The exploration of this scaffold has revealed several critical pharmacophoric elements that dictate the antimycobacterial potency.

The Indispensable 3,5-Dinitrobenzoyl Moiety

Systematic studies have consistently shown that the 3,5-dinitro substitution pattern on the benzoyl ring is a strong determinant of activity.[1][4] In comparative analyses with other substitution patterns, the 3,5-dinitro analogues frequently exhibit superior potency. For instance, 3-nitro-5-(trifluoromethyl)benzamides are generally less active than their corresponding 3,5-dinitro counterparts.[1] This suggests that the two nitro groups are not merely electron-withdrawing entities but likely play a direct role in the compound's mechanism of action.

The N-Benzyl Substituent: A Modulator of Potency and Physicochemical Properties

The N-benzyl portion of the molecule offers a versatile handle for modulating the compound's activity, lipophilicity, and pharmacokinetic properties. The nature of the substituents on the benzyl ring significantly influences the overall efficacy of the molecule.

-

Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the electronic nature of the substituents on the benzyl ring can fine-tune the biological activity. For instance, in some series, an electron-donating group like methoxy (OCH₃) is preferred over electron-withdrawing groups (e.g., CF₃, OCF₃) or halogens.[5]

-

Positional Isomerism: The position of the substituent on the benzyl ring is also critical. Variations in substitution patterns can lead to significant differences in activity, likely due to altered binding interactions with the biological target.

-

Steric Factors and Lipophilicity: The size and lipophilicity of the substituents on the benzyl ring are crucial. A clear relationship between the logarithm of the partition coefficient (logP) and antimycobacterial activity has been observed, with compounds of intermediate lipophilicity often demonstrating the best activity.[4] This suggests a balance is required for efficient cell wall penetration without compromising aqueous solubility.[4]

The Amide Linker: A Stable and Essential Bridge

The amide bond serves as a stable linker connecting the two key aromatic moieties. Its planarity and ability to participate in hydrogen bonding may contribute to the specific orientation of the molecule within the active site of its target enzyme.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

The potent antimycobacterial activity of N-benzyl-3,5-dinitrobenzamides is attributed to the inhibition of a crucial enzyme in the mycobacterial cell wall biosynthesis pathway: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[6][7]

DprE1 is a flavin-dependent enzyme essential for the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor of arabinosyl residues for the biosynthesis of arabinogalactan and lipoarabinomannan, two essential components of the mycobacterial cell wall.[7] The inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.[7]

The proposed mechanism of action for nitroaromatic inhibitors like the N-benzyl-3,5-dinitrobenzamides involves the reductive activation of a nitro group by the reduced flavin adenine dinucleotide (FADH₂) cofactor within the DprE1 active site.[7] This generates a reactive nitroso species that subsequently forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition of the enzyme.[7]

Caption: Proposed mechanism of DprE1 inhibition by N-benzyl-3,5-dinitrobenzamides.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro antimycobacterial activity (Minimum Inhibitory Concentration, MIC) of selected N-benzyl-3,5-dinitrobenzamides against the drug-susceptible Mycobacterium tuberculosis H37Rv strain. This data highlights the impact of various substitutions on potency.

| Compound ID | N-Benzyl Substituent | MIC (µg/mL) against H37Rv | Reference |

| D5 | 4-(Trifluoromethyl)benzyl | 0.0625 | [1][2][3] |

| D6 | 4-Chlorobenzyl | 0.0625 | [1][2][3] |

| D7 | 4-Fluorobenzyl | 0.0625 | [1][2][3] |

| D12 | 4-Methoxybenzyl | 0.0625 | [1][2][3] |

| A6 | 4-Chlorobenzyl (with piperidine linker) | <0.016 | [5] |

| A11 | 4-Methoxybenzyl (with piperidine linker) | <0.016 | [5] |

| C1 | (Pyridin-2-yl)methyl | <0.016 | [5] |

| C4 | (6-Chloropyridin-3-yl)methyl | <0.016 | [5] |

Experimental Protocols

General Synthesis of N-benzyl-3,5-dinitrobenzamides

This protocol provides a general and robust method for the synthesis of the target compounds.

Materials:

-

3,5-Dinitrobenzoyl chloride

-

Appropriately substituted benzylamine or its hydrochloride salt

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Amine Preparation: If starting from the hydrochloride salt of the benzylamine, dissolve it in the chosen solvent and add one equivalent of a non-nucleophilic base like TEA or DIPEA to liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Reaction Setup: In a separate flask, dissolve 3,5-dinitrobenzoyl chloride (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Amide Coupling: To the solution of 3,5-dinitrobenzoyl chloride, add the solution of the free benzylamine (1-1.2 equivalents) dropwise at 0 °C. If the free amine was generated in situ, add the 3,5-dinitrobenzoyl chloride solution to the amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the synthesis of N-benzyl-3,5-dinitrobenzamides.

In Vitro Antimycobacterial Activity Assay (MIC Determination)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Resazurin solution

-

Positive control drug (e.g., Isoniazid)

-

Negative control (DMSO)

Procedure:

-

Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to obtain the final inoculum.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in DMSO and then in the 7H9 broth to achieve the desired final concentrations in the microplate wells. The final DMSO concentration should not exceed 1%, which is non-toxic to the bacteria.

-

Assay Setup: Add 100 µL of the appropriate compound dilution to the wells of a 96-well plate. Add 100 µL of the bacterial inoculum to each well. Include wells for a positive control (Isoniazid), a negative control (DMSO), and a sterility control (broth only).

-

Incubation: Seal the plates and incubate at 37 °C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37 °C for 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Directions and Concluding Remarks

The N-benzyl-3,5-dinitrobenzamide scaffold represents a highly promising starting point for the development of novel antitubercular agents. The key takeaways for future research include:

-

Exploration of Diverse Benzyl Substituents: A broader range of substituents on the benzyl ring should be investigated to further optimize potency and pharmacokinetic properties. This includes exploring different electronic and steric properties, as well as the introduction of heterocyclic rings.

-

Bioisosteric Replacements: While the 3,5-dinitro pattern is highly effective, exploring bioisosteric replacements that can mimic its electronic properties and engage in similar interactions with the target enzyme could lead to compounds with improved safety profiles.

-

In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be advanced to in vivo studies to assess their efficacy in animal models of tuberculosis and to determine their pharmacokinetic profiles.[1][2][3]

References

-

Pais, J. P., Antoniuk, O., Freire, R., Pires, D., Valente, E., Anes, E., & Constantino, L. (2024). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals, 17(5), 608. [Link]

-

Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters, 9(7), 741-745. [Link]

-

Wang, B., Wang, A., Tao, Z., Sun, J., Yang, Y., Lv, K., ... & Lu, Y. (2018). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 29(10), 1517-1520. [Link]

-

Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

-

Eke, I. E., Williams, J. T., Haiderer, E. R., Albrecht, V. J., Murdoch, H. M., Abdalla, B. J., & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy, 67(9), e00474-23. [Link]

-

Eke, I. E., Williams, J. T., Haiderer, E. R., Albrecht, V. J., Murdoch, H. M., Abdalla, B. J., ... & Abramovitch, R. B. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. Antimicrobial Agents and Chemotherapy. [Link]

-

Delgado, T., Pais, J. P., Pires, D., Estrada, F. G. A., Guedes, R. C., Anes, E., & Constantino, L. (2024). Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals, 17(5), 559. [Link]

-

Shakhatreh, M. A. K., Al-Smadi, M. L., Khabour, O. F., Shuaibu, F. A., Hussein, E. I., & Alzoubi, K. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Infection and drug resistance, 9, 299. [Link]

-

Wang, B., Wang, A., Tao, Z., Sun, J., Yang, Y., Lv, K., ... & Lu, Y. (2019). Discovery of (3-Benzyl-5-hydroxyphenyl) carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. Journal of medicinal chemistry, 62(3), 1490-1505. [Link]

-

Li, L., Lv, K., Yang, Y., Sun, J., Tao, Z., Wang, A., ... & Lu, Y. (2018). Identification of N-Benzyl 3, 5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS medicinal chemistry letters. [Link]

-

Ge, G., Zhang, Y., Wang, Y., Li, Y., & Liu, H. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry, 117, 117869. [Link]

-

Munagala, G., Yempalla, K. R., Aithagani, S. K., Kalia, N. P., Ali, F., Ali, I., ... & Mehra, R. (2014). Synthesis and biological evaluation of substituted N-alkylphenyl-3, 5-dinitrobenzamide analogs as anti-TB agents. MedChemComm, 5(4), 521-527. [Link]

-

Schmidt, T. J., Khalife, J., & Pradines, B. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2469. [Link]

Sources

- 1. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: From Bench to Breakthrough: The Rational Design of N-benzyl-3,5-dinitrobenzamides from the Antitubercular Candidate PBTZ169

Abstract: The global health challenge of tuberculosis, particularly the rise of multidrug-resistant strains, necessitates continuous innovation in drug discovery. PBTZ169 (Macozinone) has emerged as a promising clinical candidate, yet the quest for superior efficacy and improved pharmacokinetic profiles is relentless. This technical guide delineates the scientific rationale and synthetic evolution leading to the discovery of a novel class of antitubercular agents, N-benzyl-3,5-dinitrobenzamides, derived from the foundational scaffold of PBTZ169. Contrary to a metabolic transformation, this discovery was a feat of intentional molecular redesign, achieved through the strategic opening of the thiazinone ring of PBTZ169. We will explore the impetus for this synthetic endeavor, detail the chemical strategies employed, and analyze the resultant structure-activity relationships that have yielded compounds with potent efficacy against Mycobacterium tuberculosis.

Introduction: The Clinical Landscape of PBTZ169

PBTZ169, also known as Macozinone, is a potent benzothiazinone derivative that has advanced to Phase 2 clinical trials for the treatment of tuberculosis.[1] Its mechanism of action is the covalent inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[2][3][4] As a derivative of the lead compound BTZ043, PBTZ169 offers several advantages, including a more straightforward chemical synthesis due to the absence of chiral centers and improved pharmacodynamics.[2]

Despite its promise, the journey of any drug candidate through clinical development is fraught with challenges, including suboptimal pharmacokinetic properties, potential for metabolic inactivation, and the ever-present risk of emergent drug resistance. Pharmacokinetic studies have revealed that PBTZ169 is primarily absorbed in the stomach due to its higher solubility in acidic environments.[1] Furthermore, while PBTZ169 is less susceptible to nitro-reduction than its predecessor, this metabolic pathway remains a consideration for in vivo activity.[1] It is known to form several active metabolites, with H2-PBTZ and 3OH-PBTZ being the most abundant.[5] These factors provide a compelling rationale for further medicinal chemistry efforts to identify derivatives with enhanced drug-like properties.

The Strategic Pivot: From PBTZ169 to a New Benzamide Scaffold

A pivotal study by Li et al. (2018) shifted the paradigm from simple modification of PBTZ169 to a complete redesign of its core structure.[6][7] This research did not identify a metabolite, but rather, it detailed the design and synthesis of a new series of compounds initiated by the chemical opening of the thiazinone ring of PBTZ169.[6][7] This strategic decision was likely driven by the hypothesis that a more flexible, open-ring structure could lead to improved interactions with the target enzyme or enhanced pharmacokinetic properties.

The core concept was to leverage the essential pharmacophoric elements of PBTZ169 while exploring new chemical space. The dinitrobenzyl moiety, crucial for the antitubercular activity of this class of compounds, was retained, while the rigid thiazinone ring was replaced with a more conformationally adaptable benzamide structure. This approach led to the identification of N-benzyl-3,5-dinitrobenzamides as a new, potent class of anti-TB agents.[6][7]

Synthetic Strategy: Thiazinone Ring Opening

The conversion of the PBTZ169 scaffold to N-benzyl-3,5-dinitrobenzamides is a testament to the ingenuity of synthetic organic chemistry. The process, as described by Li et al. (2018), involves a nucleophilic attack on the carbonyl carbon of the thiazinone ring, leading to its cleavage.[6][7] While the specific reagents and reaction conditions for this transformation are detailed in the primary literature, the conceptual workflow is outlined below.

Experimental Protocol: General Procedure for Thiazinone Ring Opening and Amide Formation

-

Solubilization: PBTZ169 is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophilic Addition: A selected benzylamine derivative is added to the reaction mixture. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiazinone ring.

-

Ring Opening: This nucleophilic attack results in the opening of the thiazinone ring, forming a linear intermediate.

-

Amide Bond Formation: Subsequent rearrangement and elimination steps lead to the formation of a stable N-benzyl-3,5-dinitrobenzamide.

-

Purification: The crude product is purified using standard techniques, such as column chromatography, to yield the desired compound.

-

Structural Verification: The structure of the final product is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 3. Antituberculosis Macozinone Extended-Release Tablets To Enhance Bioavailability: a Pilot Pharmacokinetic Study in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]

- 6. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Dinitrobenzamides as Potent In Vitro Inhibitors of Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the urgent discovery and development of novel antimycobacterial agents with new mechanisms of action.[1] Among the promising new chemical entities, dinitrobenzamides have garnered significant attention for their potent in vitro activity against Mycobacterium tuberculosis (M. tb).[2][3] This technical guide provides an in-depth exploration of the in vitro antimycobacterial potential of dinitrobenzamides, focusing on their synthesis, mechanism of action, structure-activity relationships, and the requisite protocols for their evaluation.

Chemical Synthesis of Dinitrobenzamide Scaffolds

The synthetic pathway to dinitrobenzamide derivatives is generally straightforward, allowing for the generation of diverse chemical libraries for screening. The primary route involves the coupling of a substituted benzoic acid with a variety of amines.[4] A common starting material is 3,5-dinitrobenzoic acid, which can be activated to its corresponding acyl chloride by refluxing in thionyl chloride (SOCl₂).[4] The subsequent nucleophilic addition/elimination reaction of the 3,5-dinitrobenzoyl chloride with a selected amine yields the target dinitrobenzamide.[4] This versatile approach facilitates the exploration of a wide range of substituents on the amide nitrogen, a key determinant of antimycobacterial potency.[4][5]

Mechanism of Action: Covalent Inhibition of DprE1

Dinitrobenzamides exert their antimycobacterial effect by targeting a crucial enzyme in the M. tb cell wall biosynthesis pathway: decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1).[4][6] DprE1 is a flavoenzyme essential for the formation of decaprenyl-phospho-d-arabinofuranose (DPA), the sole donor of arabinose residues for the synthesis of the arabinogalactan and lipoarabinomannan layers of the mycobacterial cell wall.[4][6][7] The periplasmic localization of DprE1 makes it a particularly vulnerable target for inhibitors.[7]

The inhibitory mechanism of dinitrobenzamides is covalent and irreversible.[4][8] It commences with the reduction of one of the aromatic nitro groups to a nitroso intermediate by the FAD cofactor within the DprE1 active site.[4][9] This reactive nitroso species is then subjected to a nucleophilic attack by the thiol group of a cysteine residue, specifically Cys387, which is highly conserved in susceptible mycobacteria.[4][8] This results in the formation of a stable covalent bond between the inhibitor and the enzyme, thereby permanently inactivating it and disrupting cell wall synthesis.[4][8]

Summary of In Vitro Activity

Several studies have reported potent in vitro activity of dinitrobenzamides against drug-sensitive and drug-resistant M. tb strains.

| Compound ID | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| DNB1 | 0.5 | [8] |

| DNB2 | 0.5 | [8] |

| c2 | 0.031 | [4] |

| d1 | 0.031 | [4] |

| d2 | 0.031 | [4] |

| A6 | <0.016 | [2] |

| A11 | <0.016 | [2] |

| C1 | <0.016 | [2] |

| C4 | <0.016 | [2] |

Cytotoxicity Evaluation

A critical aspect of preclinical drug development is to assess the selectivity of the compounds for the pathogen over host cells. Cytotoxicity assays against mammalian cell lines are therefore essential.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic concentration 50 (CC₅₀) of dinitrobenzamides against a human cell line, such as the THP-1 macrophage-like cell line.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Dinitrobenzamide compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Sterile 96-well microplates

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Culture THP-1 cells in supplemented RPMI-1640 medium.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dinitrobenzamide compounds in culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Include a vehicle control (cells treated with DMSO at the highest concentration used) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a multi-well plate reader.

-

-

CC₅₀ Determination:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

-

Structure-Activity Relationship (SAR) Insights

The antimycobacterial potency of dinitrobenzamides is significantly influenced by their structural features. Key SAR insights include:

-

Dinitro Substitution: The 3,5-dinitro substitution pattern on the benzamide core is a critical determinant of activity, likely due to its role in the redox cycling required for the activation of the compound within the DprE1 active site. [8][10]* Amide Substituents: The nature of the substituent on the amide nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, which in turn affects its ability to penetrate the mycobacterial cell wall and bind to the target enzyme. [10][11]* Terminal Aromatic Groups: The addition of a terminal aromatic moiety, connected through various linkers, has been shown to significantly enhance antimycobacterial activity. [4]For instance, N-benzyl and N-(pyridin-2-yl)methyl 3,5-dinitrobenzamides have demonstrated excellent MIC values. [2]* Alkyl Chain Length: For N-alkyl dinitrobenzamides, the length of the alkyl chain influences activity, with intermediate lipophilicity often leading to the most potent compounds. [10]

Conclusion

Dinitrobenzamides represent a highly promising class of antimycobacterial agents with a well-defined mechanism of action targeting the essential enzyme DprE1. Their straightforward synthesis allows for extensive chemical exploration to optimize their potency and drug-like properties. The in vitro evaluation of these compounds, through rigorous MIC and cytotoxicity testing, is a critical step in their journey towards becoming next-generation anti-TB drugs. The protocols and insights provided in this guide offer a framework for researchers to effectively advance the development of this important class of inhibitors.

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (URL: [Link])

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: [Link])

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - NIH. (URL: [Link])

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (URL: [Link])

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed. (URL: [Link])

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Antimycobacterial susceptibility testing methods for natural products research - PMC - NIH. (URL: [Link])

-

Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC - NIH. (URL: [Link])

-

Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties | ACS Omega. (URL: [Link])

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (URL: [Link])

-

Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance | Basicmedical Key. (URL: [Link])

-

Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors - PubMed. (URL: [Link])

-

Alkyl nitrobenzamides as potential DprE1 inhibitors for the treatment of tuberculosis - Sciforum. (URL: [Link])

-

In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

-

Resistance to dinitrobenzamides and HC2250 in dprE1 mutants. HC2238 and... - ResearchGate. (URL: [Link])

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - MDPI. (URL: [Link])

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC. (URL: [Link])

-

(PDF) In-vitro antimycobacterial drug susceptibility testing of non-tubercular mycobacteria by tetrazolium microplate assay - ResearchGate. (URL: [Link])

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N- alkyl Nitrobenzamides as Potential DprE1 Inhibitors - Preprints.org. (URL: [Link])

-

IBT Bioservices Guide to In Vitro Antibacterial Testing. (URL: [Link])

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PubMed. (URL: [Link])

Sources

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 3. Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold [mdpi.com]

- 10. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Antifungal Activity of N-benzyl-3,5-dinitrobenzamide

Audience: Researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Abstract: The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health[1]. This necessitates the urgent discovery and development of novel antifungal agents with unique mechanisms of action. Benzamide derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial properties[2]. This technical guide provides a comprehensive framework for the investigation of the antifungal potential of a specific analogue, N-benzyl-3,5-dinitrobenzamide. While this compound has been explored for its antitubercular properties, its efficacy against fungal pathogens remains an untapped area of research. This document will detail the synthesis, characterization, and a complete suite of in vitro methodologies to thoroughly evaluate its antifungal activity and elucidate its potential mechanism(s) of action. The protocols provided herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.

Introduction: The Rationale for Investigating N-benzyl-3,5-dinitrobenzamide as a Novel Antifungal Agent

The current arsenal of antifungal drugs is limited to a few classes, and their efficacy is threatened by the increasing prevalence of resistance[1]. Nitroaromatic compounds, including dinitrobenzamide derivatives, have shown promise as antimicrobial agents[3]. The nitro group is a key pharmacophore that can contribute to antimicrobial activity through various mechanisms[3]. Related 3,5-dinitrobenzoate and 3,5-dinitrobenzamide derivatives have demonstrated activity against Candida species, with evidence suggesting interference with the fungal cell membrane and ergosterol biosynthesis[4]. N-benzyl-3,5-dinitrobenzamide, a compound previously synthesized and evaluated for its potent antitubercular activity, presents a compelling candidate for antifungal drug discovery due to its structural similarity to other bioactive benzamides[5][6]. This guide outlines a systematic approach to comprehensively assess its antifungal properties.

Synthesis and Characterization of N-benzyl-3,5-dinitrobenzamide

The synthesis of N-benzyl-3,5-dinitrobenzamide can be achieved through a straightforward amidation reaction. The following protocol is adapted from established methods for the synthesis of similar benzamide derivatives[5][7].

2.1. Synthesis Protocol

-

Starting Materials: 3,5-dinitrobenzoyl chloride and benzylamine.

-

Reaction: Dissolve 3,5-dinitrobenzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Slowly add an equimolar amount of benzylamine to the solution while stirring at room temperature. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-benzyl-3,5-dinitrobenzamide as a solid.

2.2. Characterization

The identity and purity of the synthesized N-benzyl-3,5-dinitrobenzamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Evaluation of Antifungal Activity

A critical step in the evaluation of a potential antifungal agent is the determination of its in vitro activity against a panel of clinically relevant fungal pathogens.

3.1. Selection of Fungal Strains

A representative panel of fungal strains should be selected to assess the spectrum of activity. This panel should include:

-

Yeasts:

-

Candida albicans (ATCC 90028)

-

Candida glabrata (ATCC 90030)

-

Candida parapsilosis (ATCC 22019)

-

Candida krusei (ATCC 6258)

-

Cryptococcus neoformans (ATCC 90112)

-

-

Filamentous Fungi (Molds):

-

Aspergillus fumigatus (ATCC 204305)

-

Aspergillus flavus (ATCC 204304)

-

Trichophyton rubrum (ATCC 28188)

-

3.2. Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent[5][8]. The following protocol is based on the CLSI M27 and M38 guidelines[5][8][9].

3.2.1. Experimental Protocol

-

Preparation of Stock Solution: Prepare a stock solution of N-benzyl-3,5-dinitrobenzamide in 100% dimethyl sulfoxide (DMSO).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final concentration range (e.g., 0.0313 to 16 µg/mL).

-

Inoculum Preparation:

-

For yeasts, grow cultures on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL[7].

-

For molds, grow cultures on Potato Dextrose Agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and other static agents, and ≥90% for fungicidal agents like amphotericin B) compared to the growth control[5]. The endpoint can be read visually or spectrophotometrically.

Data Presentation: Hypothetical MIC Values

| Fungal Strain | N-benzyl-3,5-dinitrobenzamide MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | 2 | 1 | 0.5 |

| Candida glabrata | 4 | 32 | 1 |

| Candida parapsilosis | 1 | 2 | 0.25 |

| Candida krusei | 8 | 64 | 1 |

| Cryptococcus neoformans | 0.5 | 8 | 0.125 |

| Aspergillus fumigatus | 4 | >64 | 1 |

| Aspergillus flavus | 2 | >64 | 0.5 |

| Trichophyton rubrum | 1 | 16 | 0.25 |

3.3. Minimum Fungicidal Concentration (MFC) Determination

To determine if N-benzyl-3,5-dinitrobenzamide is fungistatic or fungicidal, the Minimum Fungicidal Concentration (MFC) should be determined. The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum[10].

3.3.1. Experimental Protocol

-

Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot the aliquot onto a sterile SDA or PDA plate.

-

Incubate the plates at 35°C until growth is visible in the growth control spot.

-

The MFC is the lowest concentration of the compound from which no fungal colonies grow on the agar plate[10][11].

Data Presentation: Hypothetical MFC Values and MFC/MIC Ratios

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |

| Candida albicans | 2 | 4 | 2 | Fungicidal |

| Candida glabrata | 4 | >16 | >4 | Fungistatic |

| Cryptococcus neoformans | 0.5 | 1 | 2 | Fungicidal |

| Aspergillus fumigatus | 4 | 8 | 2 | Fungicidal |

An agent is generally considered fungicidal if the MFC/MIC ratio is ≤ 4.[10]

3.4. Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method to assess antifungal activity[4][12].

3.4.1. Experimental Protocol

-

Prepare a fungal inoculum as described for the broth microdilution method.

-

Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue[4][7].

-

Apply sterile paper disks impregnated with known concentrations of N-benzyl-3,5-dinitrobenzamide to the agar surface.

-

Incubate the plates at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition around each disk.

Elucidation of the Mechanism of Action

Understanding the mechanism of action is crucial for the development of a new antifungal drug. Based on the activity of related compounds, the following assays are recommended.

4.1. Ergosterol Biosynthesis Inhibition Assay

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity[13].

4.1.1. Experimental Protocol

-

Grow the test fungus in the presence of sub-inhibitory concentrations of N-benzyl-3,5-dinitrobenzamide.

-

Harvest the fungal cells and extract the non-saponifiable lipids.

-

Analyze the sterol composition using spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A decrease in the ergosterol peak and an accumulation of its precursors compared to the untreated control would indicate inhibition of the ergosterol biosynthesis pathway[2].

4.2. Cell Membrane Permeability Assay

Damage to the fungal cell membrane can be assessed using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes[14][15].

4.2.1. Experimental Protocol

-

Treat fungal cells with varying concentrations of N-benzyl-3,5-dinitrobenzamide.

-

Incubate the cells with propidium iodide (PI).

-

Measure the fluorescence intensity using a fluorometer or visualize the stained cells using fluorescence microscopy.

-

An increase in PI fluorescence indicates an increase in cell membrane permeability[14][15].

4.3. Reactive Oxygen Species (ROS) Production Assay

Some antimicrobial compounds exert their effect by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death[16].

4.3.1. Experimental Protocol

-

Treat fungal cells with N-benzyl-3,5-dinitrobenzamide.

-

Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe that detects ROS[16][17].

-

Measure the fluorescence intensity. An increase in fluorescence corresponds to an increase in intracellular ROS levels.

4.4. Morphological Studies using Scanning Electron Microscopy (SEM)

SEM can be used to visualize the effects of the compound on fungal cell morphology[18][19].

4.4.1. Experimental Protocol

-

Treat fungal cells with N-benzyl-3,5-dinitrobenzamide.

-

Fix, dehydrate, and critically point dry the cells.

-

Coat the samples with a conductive material (e.g., gold-palladium).

-

Visualize the samples using a scanning electron microscope.

-

Observe for any changes in cell shape, surface integrity, or cell division compared to untreated controls.

Visualization of Experimental Workflows

5.1. Antifungal Susceptibility Testing Workflow

Caption: Workflow for MIC and MFC determination.

5.2. Mechanism of Action Investigation Workflow

Caption: Workflow for Mechanism of Action studies.

Conclusion

This technical guide provides a robust and comprehensive framework for the systematic evaluation of N-benzyl-3,5-dinitrobenzamide as a potential novel antifungal agent. By following the detailed protocols for synthesis, antifungal susceptibility testing, and mechanism of action studies, researchers can generate high-quality, reproducible data to ascertain the therapeutic potential of this compound. The insights gained from such studies will be invaluable in the ongoing search for new and effective treatments for life-threatening fungal infections.

References

-

Li, G., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 741–745. [Link]

-

de Oliveira, J. F., et al. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. Molecules, 27(18), 6046. [Link]

- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 2nd ed. CLSI supplement M60.

-

Wang, B., et al. (2018). Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. ACS Medicinal Chemistry Letters, 9(8), 741–745. [Link]

-

da Silva, C. M., et al. (2023). Antifungal activity against Candida albicans of methyl 3,5-dinitrobenzoate loaded nanoemulsion. SN Applied Sciences, 5(11), 329. [Link]

-

Bello, M. A., et al. (2017). Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples. Journal of Visualized Experiments, (120), e55031. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

-

Al-Shura, A. N., et al. (2023). Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species. International Journal of Environmental Research and Public Health, 20(1), 27. [Link]

-

Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204–3208. [Link]

-

Kim, Y., et al. (2022). Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure. Scientific Reports, 12(1), 13532. [Link]

-

EUCAST. (2026). Clinical breakpoint table. [Link]

-

Microbe Investigations. (n.d.). Anti-Fungal Strains. [Link]

-

BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. [Link]

-

Singh, S., et al. (2023). Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. ACS Omega, 8(41), 38047–38065. [Link]

-

World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Wlodkowic, D., et al. (2011). Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry. Current Protocols in Cytometry, Chapter 9, Unit9.38. [Link]

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]

-

Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]

-

Fisher, M. A., & Wengenack, N. L. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. Mayo Clinic Laboratories. [Link]

-

Bello, M. A., et al. (2019). Processing Embryo, Eggshell, and Fungal Culture for Scanning Electron Microscopy. Journal of Visualized Experiments, (150), e59838. [Link]

-

de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

-

ResearchGate. (n.d.). Detection of ROS was based on DCFH-DA staining after treatment with.... [Link]

-

ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods.... [Link]

-

Centers for Disease Control and Prevention. (2023). Antimicrobial-Resistant Fungal Diseases. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

- Hyde, K. D., et al. (2020).

-

ResearchGate. (n.d.). Propidium iodide (PI) dead-cell stain assay Permeabilization of the.... [Link]

-

Egan, M. J., et al. (2007). Generation of reactive oxygen species by fungal NADPH oxidases is required for rice blast disease. Proceedings of the National Academy of Sciences, 104(28), 11772-11777. [Link]

-

Liu, J., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi, 9(4), 438. [Link]

-

Alanio, A., et al. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Revista Iberoamericana de Micología, 40, 1-6. [Link]

-

Lewis, R. E., & Kontoyiannis, D. P. (Eds.). (2021). A Practical Guide to Antifungal Susceptibility Testing. Springer. [Link]

-

De Rosa, M., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(8), 834. [Link]

-

Al-Musawi, B. (n.d.). Lab Eight: Sensitivity Test Antifungal. [Link]

-

Kankanala, P., et al. (2016). Live-cell fluorescence imaging to investigate the dynamics of plant cell death during infection by the rice blast fungus Magnaporthe oryzae. BMC Plant Biology, 16(1), 73. [Link]

-

Arendrup, M. C., et al. (2017). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 23(6), 343-345. [Link]

-

JoVE. (2022). Scanning Electron Microscopy For Problematic Plant, Oomycete & Fungal Samples l Protocol Preview. [Link]

-

ResearchGate. (2016). What is the best protocol for measuring ROS in filamentous fungi using DCFH-DA?. [Link]

-

Flowers, S. A., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 43. [Link]

-

U.S. Food & Drug Administration. (2023). Antifungal Susceptibility Test Interpretive Criteria. [Link]

-

Semantic Scholar. (n.d.). Scanning Electron Microscopy For Fungal Sample Examination. [Link]

-

Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]

-

Canton, E., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3648–3654. [Link]

-

Akao, M., et al. (2009). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Biological & Pharmaceutical Bulletin, 32(1), 33-37. [Link]

-

Pillai, S. K., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00045-19. [Link]

Sources

- 1. Antimicrobial-Resistant Fungal Diseases | Fungal Diseases | CDC [cdc.gov]

- 2. Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]

- 9. njccwei.com [njccwei.com]

- 10. pacificbiolabs.com [pacificbiolabs.com]

- 11. mdpi.com [mdpi.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. mdpi.com [mdpi.com]

- 14. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species [mdpi.com]

- 15. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intracellular production of reactive oxygen species and a DAF-FM-related compound in Aspergillus fumigatus in response to antifungal agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Scanning Electron Microscopy (SEM) Protocols for Problematic Plant, Oomycete, and Fungal Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Processing Embryo, Eggshell, and Fungal Culture for Scanning Electron Microscopy [jove.com]

Methodological & Application

Application Notes and Protocols for Assessing the Cytotoxicity of N-benzyl-3,5-dinitrobenzamide

Authored by: Gemini, Senior Application Scientist

Introduction: N-benzyl-3,5-dinitrobenzamide is a synthetic compound that has demonstrated significant promise as an antitubercular agent.[1][2] As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential in mammalian cells is a critical component of preclinical safety assessment. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of N-benzyl-3,5-dinitrobenzamide. This document outlines the rationale for selecting specific assays, provides detailed, step-by-step protocols, and offers insights into data interpretation.

The protocols described herein are designed to be self-validating by including appropriate controls and offering a multi-faceted approach to cytotoxicity assessment. By examining cell viability, membrane integrity, and apoptotic pathways, researchers can build a robust and reliable cytotoxicity profile for N-benzyl-3,5-dinitrobenzamide and its analogues.

Compound Information and Handling

N-benzyl-3,5-dinitrobenzamide belongs to the dinitrobenzamide class of compounds. While its primary target in Mycobacterium tuberculosis is suggested to be DprE1, its mechanism of action in mammalian cells is not fully elucidated.[3] Therefore, a panel of cytotoxicity assays is recommended to capture a broad spectrum of potential cytotoxic effects.

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₃O₅ | (Calculated) |

| Molecular Weight | 301.26 g/mol | (Calculated) |

| Appearance | Off-white to pale yellow powder | [4] |

| Melting Point | 179 - 186 °C | [4] |

| Storage | 0 - 8 °C | [4] |

Solubility: The solubility of N-benzyl-3,5-dinitrobenzamide in aqueous media is expected to be low. For in vitro assays, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in cell culture medium. It is crucial to determine the final concentration of DMSO in the culture medium and to use an equivalent concentration in the vehicle control wells to account for any solvent-induced cytotoxicity. The final DMSO concentration should typically be kept below 0.5% (v/v).

Recommended Cytotoxicity Assay Panel

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxicity of N-benzyl-3,5-dinitrobenzamide. The following assays provide insights into different aspects of cellular health:

-

MTT Assay: Measures metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells as a measure of membrane integrity.

-

Caspase-3/7 Assay: Detects the activation of executioner caspases, which is a hallmark of apoptosis.

This combination of assays allows for the differentiation between cytotoxic mechanisms, such as necrosis and apoptosis.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of N-benzyl-3,5-dinitrobenzamide.

Caption: General workflow for cytotoxicity assessment.

Protocol 1: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6][7][8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

N-benzyl-3,5-dinitrobenzamide

-

DMSO (cell culture grade)

-

Selected mammalian cell line (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of N-benzyl-3,5-dinitrobenzamide in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain 2X working concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

-

Include vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and untreated control (medium only) wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6][9]

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6][9]

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot the % cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

-

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell lysis.[10]

Materials:

-

N-benzyl-3,5-dinitrobenzamide

-

DMSO (cell culture grade)

-

Selected mammalian cell line

-